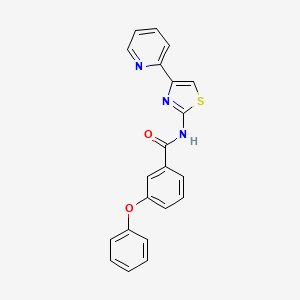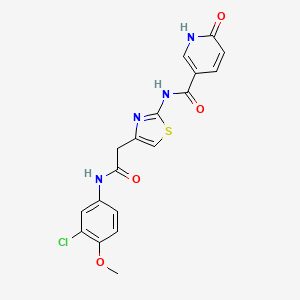![molecular formula C13H17N B2855090 1-Phenyl-2-azaspiro[3.4]octane CAS No. 1861773-14-9](/img/structure/B2855090.png)
1-Phenyl-2-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Phenyl-2-azaspiro[3.4]octane” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 g/mol . The IUPAC name for this compound is 3-phenyl-2-azaspiro[3.4]octane .
Synthesis Analysis
The synthesis of this compound and related compounds has been discussed in several papers . One approach involves the annulation of the cyclopentane ring, while the remaining two approaches involve the annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The relative configuration and preferred conformations can be determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 187.136099547 g/mol, and the monoisotopic mass is also 187.136099547 g/mol .Wissenschaftliche Forschungsanwendungen
Electrophilic Amination of C-H-Acidic Compounds
1-Phenyl-2-azaspiro[3.4]octane demonstrates utility in the electrophilic amination of C-H-acidic compounds. It can react with various acidic compounds like malonic and cyanoacetic acid derivatives, leading to the formation of a diverse range of aminated products. This application highlights the compound's role in organic synthesis, particularly in introducing amino groups into different molecular frameworks (Andreae et al., 1992).
Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes
This compound is instrumental in the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes. The synthesis process is characterized by robust, step-economic routes, and these spirocycles are considered multifunctional modules in drug discovery, showing the compound's versatility in creating structurally diverse and functional molecules (Li et al., 2013).
Reformatsky Reaction with Phenyl- and Benzoylhydrazones
This compound participates in the Reformatsky reaction with phenyl- and benzoylhydrazones derived from aromatic aldehydes. This reaction leads to the production of various azaspiro compounds, underscoring its importance in creating complex organic molecules with potential pharmacological applications (Shchepin et al., 2007).
Structural and Conformational Analysis
The compound is also used in structural and conformational analysis. This compound derivatives have been studied using NMR spectroscopy to determine their relative configuration and preferred conformations. This application is significant in understanding the steric and electronic effects of various substituents on the molecule (Montalvo-González & Ariza-Castolo, 2012).
Crystal and Molecular Structure Determination
The compound is crucial in crystallography studies as well. The crystal and molecular structure of derivatives of this compound have been determined using x-ray diffraction, which is pivotal in elucidating the molecular geometry and atomic arrangements within these compounds (Zacharis & Trefonas, 1970).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-2-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-3,6-7,12,14H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSADJJDHDHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855007.png)
![N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide](/img/structure/B2855008.png)
![Ethyl 4,5-dimethyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2855013.png)
![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2855014.png)
![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)

![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)
![2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2855023.png)


![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)

![5-Fluoro-1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2855029.png)
